4-(3-Nitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
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Overview
Description
4-(3-Nitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid is a complex organic compound characterized by its unique spirocyclic structure. This compound features a nitrobenzoyl group attached to a spirocyclic framework containing both oxygen and nitrogen atoms. The presence of these functional groups and the spirocyclic structure endows the compound with distinct chemical and physical properties, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Nitrobenzoyl)-1-oxa-4-azaspiro[45]decane-3-carboxylic acid typically involves multi-step organic reactions One common synthetic route starts with the preparation of the spirocyclic core, which can be achieved through a [2,3]-Stevens rearrangementThe reaction conditions often require the use of strong acids or Lewis acids as catalysts, such as aluminum chloride (AlCl3), under anhydrous conditions to facilitate the acylation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often incorporating continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial to achieving the desired product quality.
Chemical Reactions Analysis
Types of Reactions
4-(3-Nitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzoyl group can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions to facilitate the reaction.
Major Products
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of 4-(3-aminobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid.
Substitution: Formation of various substituted benzoyl derivatives depending on the nucleophile used.
Scientific Research Applications
4-(3-Nitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential biological activity.
Biology: Investigated for its potential as a biochemical tool due to its unique structural features and reactivity.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials, where its unique properties can be advantageous.
Mechanism of Action
The mechanism of action of 4-(3-Nitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid is largely dependent on its interaction with molecular targets. The nitrobenzoyl group can participate in electron transfer reactions, potentially affecting redox-sensitive pathways. The spirocyclic structure may also influence the compound’s binding affinity to specific proteins or enzymes, modulating their activity. Detailed studies on its molecular targets and pathways are necessary to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- 8-Benzyl-4-(3-nitrobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
- 8-Ethyl-4-(3-nitrobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
- 4-(3-Nitrobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
Uniqueness
4-(3-Nitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid is unique due to its specific combination of functional groups and spirocyclic structure. This combination imparts distinct chemical reactivity and potential biological activity, differentiating it from other similar compounds.
Properties
IUPAC Name |
4-(3-nitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O6/c19-14(11-5-4-6-12(9-11)18(22)23)17-13(15(20)21)10-24-16(17)7-2-1-3-8-16/h4-6,9,13H,1-3,7-8,10H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFOCHFWGPXHMFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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